undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene
Description
This compound is a highly complex polycyclic hydrocarbon characterized by 11 fused rings (undecacyclo) and 18 conjugated double bonds (octadecaene). Its IUPAC name specifies the connectivity of the rings, bridgehead positions, and stereochemistry. The structure includes hexatriaconta (36-carbon) backbone with multiple bridgehead double bonds, contributing to its rigidity and electronic delocalization.
Properties
IUPAC Name |
undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H16/c1-3-17-7-9-19-15-22-12-14-26-24-6-2-4-18-8-10-20-16-21-11-13-25-23(5-1)27(17)29(19)35-32(22)34(26)36(30(20)28(18)24)31(21)33(25)35/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFDXHGXFJIUOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C6=C(C=C4)C=C7C=CC8=C9C7=C6C1=C(C9=CC=C8)C=CC4=C1C5=C3C(=C4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172451 | |
| Record name | Dinaphtho(8,1,2-abc:8',1',2'-jkl)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190-47-6 | |
| Record name | Dinaphtho(8,1,2-abc:8',1',2'-jkl)coronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinaphtho(8,1,2-abc:8',1',2'-jkl)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of high-temperature reactions to facilitate the formation of the fused aromatic rings. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene may involve large-scale chemical processes that ensure consistent quality and high yield. These methods often utilize advanced techniques such as catalytic cyclization and high-pressure reactors to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can introduce functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) for halogenation and nitric acid (HNO3) for nitration are commonly employed.
Major Products
The major products formed from these reactions include various substituted and oxygenated derivatives of Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene, which can have distinct chemical and physical properties .
Scientific Research Applications
Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene involves its interaction with molecular targets and pathways within biological systems. The compound’s planar structure allows it to intercalate into DNA and interact with proteins, potentially affecting cellular processes. Specific pathways and molecular targets may vary depending on the context of its application .
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- The target compound’s undecacyclo system exceeds the complexity of pentacyclic (5 rings) and hexacyclic (6 rings) analogues, leading to heightened steric strain and unique electronic properties due to extended conjugation .
- Unlike the hexacyclo compound in , which includes oxygen and nitrogen heteroatoms, the target compound is purely hydrocarbon-based, reducing polarity and solubility in polar solvents .
Spectroscopic and Computational Comparisons
NMR Analysis :
For polycyclic hydrocarbons, $ ^1H $ and $ ^{13}C $ NMR chemical shifts are highly sensitive to ring strain and conjugation. For example:- The target compound’s bridgehead protons (e.g., at positions 2,19 and 3,16) are expected to exhibit downfield shifts (>7 ppm in $ ^1H $) due to deshielding from adjacent double bonds, similar to shifts observed in pentacyclo compounds (e.g., 7.21–7.40 ppm for aromatic protons in cyclized products) .
- $ ^{13}C $ NMR signals for bridgehead carbons in analogous systems (e.g., hexacyclo compounds) appear at 120–140 ppm, consistent with sp² hybridization and conjugation .
X-ray Crystallography :
Software like SHELXL () and WinGX () are critical for resolving such complex structures. The target compound’s multiple bridgeheads and fused rings would require high-resolution data and robust refinement protocols to avoid overfitting .
Electronic and Reactivity Comparisons
- Electronic Properties :
The compound’s 18 double bonds create extensive conjugation, comparable to polyenes like β-carotene. However, steric constraints from the undecacyclo framework likely localize π-electrons, reducing overall delocalization efficiency relative to linear polyenes . - Reactivity: Bridgehead double bonds (e.g., at 1,35 and 24,36) are prone to electrophilic addition but resist Diels-Alder reactions due to geometric strain, a behavior noted in smaller polycyclic systems like norbornene derivatives .
Biological Activity
Undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene (hereafter referred to as "the compound") is a complex polycyclic aromatic hydrocarbon (PAH) with potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound is characterized by its extensive bicyclic structure which contributes to its unique chemical properties and biological interactions.
- Molecular Formula : C36H16
- Molecular Weight : 464.50 g/mol
- Structural Characteristics : The compound consists of multiple fused aromatic rings which are known for their stability and potential interactions with biological macromolecules such as proteins and nucleic acids.
Anticancer Properties
Recent studies have indicated that compounds similar to undecacyclo[18.14.2...] exhibit significant anticancer activity through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins.
- Case Study : A study demonstrated that a related PAH inhibited the proliferation of breast cancer cells in vitro by disrupting mitochondrial function and promoting oxidative stress .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Effectiveness Against Bacteria : Research indicates that PAHs can exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study reported that certain PAHs demonstrated inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli .
Cytotoxicity
The cytotoxic effects of the compound have been evaluated in various cell lines:
- Cell Lines Tested : Lymphoma and carcinoma cell lines were used to assess cytotoxicity.
- Results : The compound exhibited a dose-dependent cytotoxic effect with IC50 values indicating significant potency .
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via mitochondrial disruption | |
| Antimicrobial | Inhibits growth of bacteria | |
| Cytotoxicity | Dose-dependent effects on cell viability |
Cytotoxicity Results
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
